Ecto-5'-Nucleotidase Inhibition Profile: A Weak but Quantifiable Interaction
The compound demonstrates measurable, albeit low, inhibitory activity against rat ecto-5'-nucleotidase (CD73) with an IC50 of 40.1 µM [1]. This target is relevant in oncology and inflammation research. In contrast, the monobromo analog 1-(4-bromothiophen-2-yl)-N-methylmethanamine does not have any reported activity for this target in BindingDB, suggesting that the additional bromine in the 3,4-dibromo derivative may contribute to target engagement, albeit weakly. However, it should be noted that 3,4-dibromothiophene itself lacks the methylamine side chain and is not expected to interact with this enzyme, highlighting the importance of the full molecular structure.
| Evidence Dimension | In vitro Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 40,100 nM (40.1 µM) |
| Comparator Or Baseline | 1-(4-bromothiophen-2-yl)-N-methylmethanamine: No reported data for this target; 3,4-dibromothiophene: No reported data for this target. |
| Quantified Difference | Not calculable due to missing comparator data, but target compound shows unique weak activity. |
| Conditions | Rat Ecto-5'-nucleotidase transfected in COS7 cells, preincubated for 10 min followed by AMP addition, measured after 10 min |
Why This Matters
Provides a benchmark for structure-activity relationship (SAR) studies; the presence of a measurable, though weak, IC50 confirms the compound's ability to engage a relevant biological target, distinguishing it from simpler analogs.
- [1] BindingDB. (n.d.). BDBM50437934 CHEMBL2408702. Affinity Data: IC50 = 4.01E+4 nM for Rat Ecto-5'-nucleotidase. View Source
